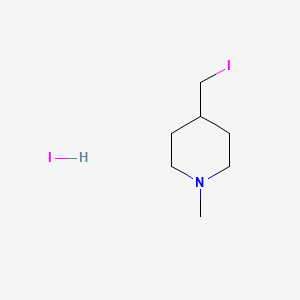![molecular formula C6H6Cl2N2S B13905070 3-Chloromethylimidazo[5,1-b]thiazole hydrochloride](/img/structure/B13905070.png)
3-Chloromethylimidazo[5,1-b]thiazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloromethylimidazo[5,1-b]thiazole hydrochloride is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the chloromethyl group enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloromethylimidazo[5,1-b]thiazole hydrochloride typically involves the reaction of 2-aminothiazole with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Additionally, the purification process involves crystallization and recrystallization techniques to obtain the compound in its pure hydrochloride form.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloromethylimidazo[5,1-b]thiazole hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions that form new carbon-nitrogen or carbon-oxygen bonds.
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate are used in aqueous or organic solvents under controlled temperature conditions.
Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous conditions to prevent side reactions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted imidazo[5,1-b]thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
3-Chloromethylimidazo[5,1-b]thiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds and as a building block for various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Chloromethylimidazo[5,1-b]thiazole hydrochloride involves its interaction with specific molecular targets within biological systems. The chloromethyl group allows the compound to form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can disrupt key biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine: Known for its antituberculosis activity and used in the development of anti-TB drugs.
Thiazole Derivatives: Include compounds like dabrafenib and dasatinib, which are clinically used anticancer drugs.
Uniqueness: 3-Chloromethylimidazo[5,1-b]thiazole hydrochloride stands out due to its unique combination of a chloromethyl group and an imidazo[5,1-b]thiazole scaffold. This combination enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C6H6Cl2N2S |
|---|---|
Peso molecular |
209.10 g/mol |
Nombre IUPAC |
3-(chloromethyl)imidazo[5,1-b][1,3]thiazole;hydrochloride |
InChI |
InChI=1S/C6H5ClN2S.ClH/c7-1-5-3-10-6-2-8-4-9(5)6;/h2-4H,1H2;1H |
Clave InChI |
UDVUUWSLQCJKLX-UHFFFAOYSA-N |
SMILES canónico |
C1=C2N(C=N1)C(=CS2)CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(1S)-2-[[(1R)-1-(aminomethyl)-2-methyl-propyl]amino]-1-methyl-ethyl]-4-tert-butyl-benzenesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B13905022.png)
![(5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrimidin-2-yl)methyl benzoate](/img/structure/B13905027.png)
![N-[2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-4-methoxy-benzamide](/img/structure/B13905033.png)







